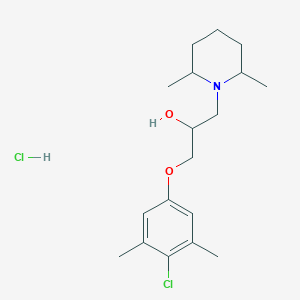![molecular formula C12H18Cl2N2O B4942760 (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine](/img/structure/B4942760.png)
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine, also known as AEPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to have various biochemical and physiological effects in the body. In cancer research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to induce cell death in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs. In Alzheimer's disease research, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to improve cognitive function and memory in animal models. In environmental science, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been shown to effectively remove heavy metal ions from wastewater.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields of research. However, one limitation of using (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine is its high cost, which may limit its widespread use in research.
Orientations Futures
There are many future directions for research involving (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases. In materials science, further studies are needed to explore its potential as a building block for the synthesis of MOFs with improved gas storage and separation properties. In environmental science, further studies are needed to optimize its use for the removal of heavy metal ions from wastewater. Overall, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has great potential for various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenol with butylamine, followed by the addition of 2-chloroethylamine hydrochloride. The resulting product is then purified through column chromatography to obtain (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine in its pure form.
Applications De Recherche Scientifique
(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, (2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine has been studied for its ability to remove heavy metal ions from wastewater.
Propriétés
IUPAC Name |
N'-[4-(3,4-dichlorophenoxy)butyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c13-11-4-3-10(9-12(11)14)17-8-2-1-6-16-7-5-15/h3-4,9,16H,1-2,5-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIUFUMNRIMKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCNCCN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(3,4-dichlorophenoxy)butyl]ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B4942705.png)
![5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4942711.png)
![4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4942714.png)
![3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4942717.png)
![2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4942724.png)

![N-[3-(4-chlorophenoxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B4942736.png)


![5-{[(3-methylphenyl)amino]methylene}-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4942774.png)

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4942785.png)